3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one
Description
Properties
IUPAC Name |
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-nitro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-25-12-5-2-10(3-6-12)15(20)9-17(22)13-8-11(19(23)24)4-7-14(13)18-16(17)21/h2-8,22H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNSAWKYIWKQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: This step involves the cyclization of an appropriate precursor to form the indolin-2-one structure.
Introduction of the Nitro Group: Nitration of the indolin-2-one core is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Structural Analogues of Indolin-2-one Derivatives
Core Modifications and Substituent Effects
5-Fluoro-3-hydroxy-3-(nitromethyl)indolin-2-one (3b)
- Structure : Features a fluorinated aromatic ring (position 5) and a nitromethyl group at position 3.
- Synthesis : Prepared via DMF-mediated Henry reaction of isatins, yielding 85% .
- Key Differences : The absence of the 4-methoxyphenyl-oxoethyl chain reduces steric bulk compared to the target compound. Fluorine’s electronegativity may alter reactivity and bioavailability.
3-Hydroxy-5-iodo-3-(nitromethyl)indolin-2-one (3c) Structure: Incorporates an iodine atom at position 5, enhancing molecular weight and polarizability. Synthesis: Similar to 3b, with iodine substitution leading to a 78% yield .
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one Structure: Chlorine at position 5 and a thiophene-methylene group at position 3. Properties: CAS 186611-58-5; molecular formula C₁₃H₈ClNOS. The thiophene moiety introduces π-stacking capabilities distinct from the methoxyphenyl group .
Functional Group Variations
1-((Dimethylamino)methyl)-5-nitro-3-(4-(3-(2-nitrophenyl)-4-oxothiazolidin-2-yl)phenyl imino)indolin-2-one (17) Structure: Includes a dimethylamino-methyl group and a thiazolidinone ring. Data: Melting point 202–204°C; IR peaks at 1731 cm⁻¹ (C=O) and 1537/1352 cm⁻¹ (NO₂). NMR confirms aromatic and thiazolidinone protons . Key Differences: The thiazolidinone ring introduces hydrogen-bonding sites absent in the target compound.
Antiviral Indolin-2-one Derivatives (Compounds 9–13) Structure: Nitroindolin-2-one cores with thiosemicarbazide or thiazolidinone substituents. Activity: Exhibit inhibition of bovine viral diarrhea virus (BVDV) . Key Differences: The target compound lacks the thiosemicarbazide/thiazolidinone moieties linked to antiviral efficacy in these analogues.
Physicochemical and Spectral Comparisons
Table 1: Comparative Data for Indolin-2-one Derivatives
Biological Activity
3-Hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-5-nitroindolin-2-one is a complex organic compound belonging to the indolin-2-one class, characterized by its hydroxy, methoxyphenyl, and nitro substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
IUPAC Name: 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-nitro-1H-indol-2-one
Molecular Formula: C₁₇H₁₄N₂O₆
Molecular Weight: 334.30 g/mol
CAS Number: 924125-13-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Indolin-2-one Core: Cyclization of an appropriate precursor.
- Nitration: Introduction of the nitro group using nitrating agents.
- Attachment of the Methoxyphenyl Group: This is achieved through nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including those expressing P-glycoprotein (P-gp), which is associated with multidrug resistance (MDR). The compound's selectivity for P-gp-expressing cells was assessed using the KB-V1 cell line, showing a greater efficacy compared to non-P-gp expressing cells (KB-3-1) .
| Cell Line | IC50 (µM) | MDR1 Selectivity Ratio |
|---|---|---|
| KB-3-1 | 26.1 | <1 |
| KB-V1 | 14.2 | >1 |
This data indicates that the compound may overcome MDR in certain contexts, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been tested against various bacterial strains, with results indicating inhibition at certain concentrations. However, further research is needed to fully elucidate its spectrum of activity and mechanism .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism.
- Receptor Interaction: Binding to receptors could modulate signaling pathways critical for cell survival and proliferation.
- Signal Transduction Modulation: It may affect pathways that regulate apoptosis and cell cycle progression.
Study on Cytotoxicity
A study conducted by Hall et al. explored the cytotoxic effects of various indolinone derivatives, including our compound of interest. The researchers utilized MTT assays to measure cell viability across different concentrations and cell lines. The findings indicated that compounds with similar structures exhibited varying levels of cytotoxicity, suggesting structural modifications could enhance activity .
MDR Selectivity Analysis
In another study focusing on MDR selectivity, compounds were tested against both KB-V1 and KB-3-1 cell lines to determine their effectiveness in killing P-gp-expressing cells. The results showed that this compound had a selectivity index greater than one, indicating potential for use in overcoming drug resistance .
Q & A
Q. Key Parameters :
- Reaction temperature: 60–80°C for nitration steps.
- Solvents: Ethanol, DMF, or dichloromethane for solubility optimization.
- Yield optimization: ~40–60% after recrystallization .
Basic: How is the structural characterization of this compound performed?
Answer:
X-ray crystallography is the gold standard for confirming molecular geometry:
- Single crystals are grown via slow evaporation in ethanol/water mixtures and analyzed at 90 K for reduced thermal motion artifacts .
- Software suites (e.g., APEX2, SAINT) refine data to achieve mean C–C bond length accuracies of ±0.002 Å .
- Spectroscopic validation :
Advanced: How can researchers resolve discrepancies in crystallographic data during structural analysis?
Answer:
Discrepancies may arise from:
- Disorder in crystal packing : Use restraints in refinement software (e.g., SHELXL) to model alternative conformations .
- Thermal motion artifacts : Collect data at cryogenic temperatures (e.g., 90 K) to minimize atomic displacement .
- Validation tools : Cross-check with PLATON or Mercury software to assess hydrogen bonding and π-π interactions .
Example : A 0.02 Å deviation in bond lengths may require re-examining solvent effects or crystal growth conditions .
Advanced: What strategies optimize the compound’s bioactivity in neuroprotective or antimicrobial assays?
Answer:
- Structure-activity relationship (SAR) studies :
- In vitro assays :
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- Photodegradation : Nitro groups are light-sensitive; store solutions in amber vials at -20°C .
- Thermal stability : Decomposition observed >150°C via TGA-DSC; avoid prolonged heating in synthesis .
- pH sensitivity : Hydrolysis of the indolin-2-one ring occurs in strong acidic/basic conditions (pH <3 or >10) .
Advanced: How can computational modeling predict interactions of this compound with biological targets?
Answer:
- Docking studies : Use MOE or AutoDock to simulate binding to enzymes (e.g., acetylcholinesterase for neuroprotection) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- ADMET prediction : SwissADME estimates logP ~2.5 (moderate lipophilicity) and moderate BBB permeability .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- HPLC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with mobile phase: 0.1% formic acid in acetonitrile/water (70:30). LOD: 0.1 ng/mL .
- UV-Vis spectroscopy : Quantify at λ_max ~320 nm (nitro group absorption) with a linear range of 1–50 µg/mL .
Advanced: How do researchers address synthetic challenges in scaling up this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
